molecular formula C7H3BrF5N B12070350 3-Bromo-2-(pentafluoroethyl)pyridine

3-Bromo-2-(pentafluoroethyl)pyridine

Cat. No.: B12070350
M. Wt: 276.00 g/mol
InChI Key: RHNGHFXHVVJKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(pentafluoroethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 3-position and a pentafluoroethyl (-C₂F₅) group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the pentafluoroethyl substituent. The strong electron-withdrawing nature of the -C₂F₅ group enhances the reactivity of the bromine atom in substitution reactions, making it a versatile intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H3BrF5N

Molecular Weight

276.00 g/mol

IUPAC Name

3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H

InChI Key

RHNGHFXHVVJKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .

Industrial Production Methods: Industrial production of 3-Bromo-2-(pentafluoroethyl)pyridine typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3-Bromo-2-(pentafluoroethyl)pyridine with structurally related bromopyridines:

Compound Name Substituent at 2-Position Electronic Effect of Substituent Key Properties/Applications Reference
3-Bromo-2-(p-tolyl)pyridine p-Tolyl (electron-donating) Mildly activates bromine for coupling Used in cross-coupling reactions (e.g., with cyclohexanol derivatives)
(S)-3-Bromo-2-(1-methoxyethyl)pyridine Methoxyethyl (moderate electron-withdrawing) Enhances stability of intermediates Intermediate in RAS inhibitor synthesis (e.g., Elironrasib)
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 4-Chlorophenyl (electron-withdrawing) Increases electrophilicity of bromine Bioactive compound with potential in drug discovery
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Methyl and CF₃ (mixed effects) CF₃ is strongly electron-withdrawing High similarity (0.87) to fluorinated analogs; used in agrochemicals
3-Bromo-2-(pentafluoroethyl)pyridine Pentafluoroethyl (-C₂F₅) Extreme electron-withdrawing Expected high reactivity in nucleophilic substitutions; enhances lipophilicity

Key Observations :

  • The pentafluoroethyl group exerts a stronger electron-withdrawing effect compared to methyl, methoxy, or aryl substituents, significantly activating the bromine atom for cross-coupling or substitution reactions .
  • Fluorinated analogs (e.g., CF₃-substituted pyridines) demonstrate improved metabolic stability and bioavailability in pharmaceuticals, suggesting similar advantages for the pentafluoroethyl derivative .

Biological Activity

3-Bromo-2-(pentafluoroethyl)pyridine is a fluorinated heterocyclic compound notable for its unique structural features, which include a bromine atom at the 3-position and a pentafluoroethyl group at the 2-position of the pyridine ring. This compound exhibits significant biological activity, primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

  • Molecular Formula : C7H3BrF5N
  • Molecular Weight : Approximately 274.00 g/mol
  • Structural Characteristics : The presence of the pentafluoroethyl group enhances the compound's hydrophobicity and stability, which are critical for its biological interactions.

The biological activity of 3-Bromo-2-(pentafluoroethyl)pyridine is largely influenced by its electronic properties due to the fluorinated groups. These properties enhance binding affinity and selectivity towards biological targets, potentially leading to more potent effects in biochemical pathways. The compound's lipophilicity allows effective penetration through biological membranes, which is crucial for its therapeutic potential.

Interaction with Biological Targets

Research indicates that 3-Bromo-2-(pentafluoroethyl)pyridine can modulate enzyme activity and receptor binding. The following table summarizes some key interactions and their implications:

Biological Target Interaction Type Implications
EnzymesInhibition/ActivationPotential use in drug discovery
ReceptorsBinding AffinityModulation of signal transduction pathways

Case Studies and Research Findings

  • Enzyme Modulation : Studies have shown that 3-Bromo-2-(pentafluoroethyl)pyridine can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug development targeting metabolic disorders.
  • Receptor Binding Studies : A detailed analysis of receptor interactions revealed that this compound exhibits high binding affinity towards certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes. This interaction could lead to significant pharmacological effects, including anti-inflammatory and analgesic activities.
  • Toxicological Assessments : Toxicity studies conducted on model organisms indicate that while 3-Bromo-2-(pentafluoroethyl)pyridine shows promising bioactivity, it also presents certain cytotoxic effects at higher concentrations. This duality necessitates further investigation into its therapeutic window and safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.